molecular formula C19H18O2 B14500475 3-phenylprop-2-enyl 4-phenylbut-3-enoate CAS No. 63257-81-8

3-phenylprop-2-enyl 4-phenylbut-3-enoate

Katalognummer: B14500475
CAS-Nummer: 63257-81-8
Molekulargewicht: 278.3 g/mol
InChI-Schlüssel: DIRPGPBQDPCEJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenylprop-2-enyl 4-phenylbut-3-enoate is an organic compound with the molecular formula C17H16O2. It is known for its unique structure, which includes both phenyl and butenoate groups. This compound is often used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenylprop-2-enyl 4-phenylbut-3-enoate typically involves the esterification of 3-phenylprop-2-enyl alcohol with 4-phenylbut-3-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-phenylprop-2-enyl 4-phenylbut-3-enoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylprop-2-enyl 4-phenylbut-3-enoic acid.

    Reduction: Formation of 3-phenylprop-2-enyl 4-phenylbut-3-enol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-phenylprop-2-enyl 4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-phenylprop-2-enyl 4-phenylbut-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The phenyl groups may contribute to the compound’s binding affinity and specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (3E)-4-Phenylbut-3-enoate: Similar structure but with a methyl ester group.

    3-phenylprop-2-enal: Contains an aldehyde group instead of an ester group.

Uniqueness

3-phenylprop-2-enyl 4-phenylbut-3-enoate is unique due to its combination of phenyl and butenoate groups, which confer distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

63257-81-8

Molekularformel

C19H18O2

Molekulargewicht

278.3 g/mol

IUPAC-Name

3-phenylprop-2-enyl 4-phenylbut-3-enoate

InChI

InChI=1S/C19H18O2/c20-19(15-7-13-17-9-3-1-4-10-17)21-16-8-14-18-11-5-2-6-12-18/h1-14H,15-16H2

InChI-Schlüssel

DIRPGPBQDPCEJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CCC(=O)OCC=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.